molecular formula C8H14N4 B7577282 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine

1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine

Cat. No. B7577282
M. Wt: 166.22 g/mol
InChI Key: MDSLPOVIVSDGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine, also known as MPPD, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. MPPD belongs to the class of compounds known as protein kinase inhibitors, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine exerts its effects by inhibiting the activity of protein kinases, which are enzymes that play a critical role in regulating cellular processes. Specifically, 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of cell growth, differentiation, and apoptosis, depending on the specific kinase targeted.
Biochemical and Physiological Effects:
1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine has been shown to have a variety of biochemical and physiological effects depending on the specific kinase targeted. In cancer cells, 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine inhibits cell growth and induces apoptosis, leading to decreased tumor growth. Inflammatory cells, 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine has been found to reduce the production of inflammatory cytokines, leading to decreased inflammation. In neuronal cells, 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine has been shown to protect against oxidative stress and reduce the accumulation of toxic protein aggregates, leading to improved neuronal function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific cellular processes. Additionally, 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one limitation of using 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research directions for 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine include further investigation of its potential therapeutic applications in various diseases, as well as the development of more potent and specific inhibitors. Additionally, the use of 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Finally, the development of more efficient synthesis methods for 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine could improve its availability and reduce costs associated with its use in scientific research.
Conclusion:
In conclusion, 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications in various diseases. Its specificity for protein kinases, low toxicity, and potential neuroprotective effects make it a promising therapeutic agent. Further research is needed to fully understand the mechanisms of action and potential applications of 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine in various diseases.

Synthesis Methods

The synthesis of 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine involves a multi-step process, which begins with the reaction between pyrimidine-2-amine and 1-bromo-3-chloropropane in the presence of a base. The resulting intermediate is then reacted with N-methyl-1,2-diaminoethane to yield the final product, 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine has been shown to inhibit the activity of protein kinases such as Aurora A and B, which are overexpressed in many types of cancer. 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine has also been found to have anti-inflammatory properties by inhibiting the activity of the enzyme p38 MAPK. In addition, 1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-7(9)6-12(2)8-10-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSLPOVIVSDGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1=NC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine

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